Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Many quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction between a quinoline derivative and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation or activity of the target .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their targets. For example, some quinoline-based drugs inhibit enzymes involved in DNA replication, thereby preventing the growth of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives, for example, are often well absorbed due to their planar structure and can be metabolized by liver enzymes .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, if a quinoline derivative inhibits an enzyme required for cell division, the result could be cell cycle arrest .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the efficacy of a drug can be affected by the pH of the stomach or the presence of food .
Biochemical Analysis
Biochemical Properties
Quinoline compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline compound.
Cellular Effects
Some quinoline derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines . These effects can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acid, leading to the formation of the quinoline ring system. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. The trifluoromethyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Industry: Used in the synthesis of agrochemicals and materials science for the development of new materials with unique properties
Comparison with Similar Compounds
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
- 2-(Trifluoromethyl)quinoline
- 4-Hydroxy-2-quinolones
Comparison: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is unique due to the presence of both the ethyl ester and trifluoromethyl groups. These functional groups enhance its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to improve the compound’s pharmacokinetic properties, making it more effective in biological applications .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-11(13(14,15)16)17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSGRJRYFODRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719865 | |
Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-57-2 | |
Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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